Cas no 1208075-49-3 (6-Bromo-2,3,4-trifluorobenzene sulfonamide)

6-Bromo-2,3,4-trifluorobenzene sulfonamide 化学的及び物理的性質
名前と識別子
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- 6-bromo-2,3,4-trifluorobenzenesulfonamide
- 6-Bromo-2,3,4-trifluorobenzene sulfonamide
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- MDL: MFCD12026242
- インチ: 1S/C6H3BrF3NO2S/c7-2-1-3(8)4(9)5(10)6(2)14(11,12)13/h1H,(H2,11,12,13)
- InChIKey: ANNJYFGTYFKCML-UHFFFAOYSA-N
- ほほえんだ: C1(S(N)(=O)=O)=C(Br)C=C(F)C(F)=C1F
計算された属性
- せいみつぶんしりょう: 288.902
- どういたいしつりょう: 288.902
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.5A^2
6-Bromo-2,3,4-trifluorobenzene sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Oakwood | 038057-5g |
6-Bromo-2,3,4-trifluorobenzene sulfonamide |
1208075-49-3 | 5g |
$1823.00 | 2023-09-16 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1718487-1g |
6-Bromo-2,3,4-trifluorobenzenesulfonamide |
1208075-49-3 | 98% | 1g |
¥4855.00 | 2024-08-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD589393-1g |
6-Bromo-2,3,4-trifluorobenzenesulfonamide |
1208075-49-3 | 97% | 1g |
¥3969.0 | 2023-04-05 |
6-Bromo-2,3,4-trifluorobenzene sulfonamide 関連文献
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-
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-
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-
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6-Bromo-2,3,4-trifluorobenzene sulfonamideに関する追加情報
Introduction to 6-Bromo-2,3,4-trifluorobenzene sulfonamide (CAS No: 1208075-49-3)
6-Bromo-2,3,4-trifluorobenzene sulfonamide, identified by the Chemical Abstracts Service Number (CAS No) 1208075-49-3, is a fluorinated aromatic sulfonamide derivative that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to a class of molecules characterized by the presence of both bromine and fluorine substituents on a benzene ring, which are strategically positioned relative to a sulfonamide group. The structural features of this molecule make it a promising candidate for further exploration in the development of novel therapeutic agents.
The synthesis of 6-Bromo-2,3,4-trifluorobenzene sulfonamide involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. The introduction of fluorine atoms into the aromatic ring enhances the lipophilicity and metabolic stability of the molecule, while the bromine substituent provides a handle for further functionalization via cross-coupling reactions. These attributes have made this compound an attractive scaffold for medicinal chemists seeking to design molecules with improved pharmacokinetic properties.
In recent years, there has been a surge in research focused on fluorinated sulfonamides due to their diverse biological activities. Sulfonamides are well-known for their antimicrobial, anti-inflammatory, and anticancer properties, and the incorporation of fluorine atoms can modulate these activities by influencing electronic distribution and steric interactions. Specifically, 6-Bromo-2,3,4-trifluorobenzene sulfonamide has been investigated for its potential role in inhibiting enzymes involved in cancer cell proliferation and metabolism.
One of the most compelling aspects of this compound is its structural versatility. The presence of both bromine and fluorine allows for facile modifications through palladium-catalyzed cross-coupling reactions, enabling the introduction of additional functional groups at various positions on the benzene ring. This flexibility is particularly valuable in drug discovery pipelines where lead optimization often requires iterative modifications to enhance potency and selectivity.
Recent studies have highlighted the role of 6-Bromo-2,3,4-trifluorobenzene sulfonamide in the development of inhibitors targeting specific biological pathways. For instance, researchers have demonstrated its efficacy in inhibiting enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells. The fluorinated aromatic ring enhances binding affinity by improving interactions with key residues in the enzyme's active site, while the sulfonamide moiety contributes to hydrogen bonding networks that stabilize inhibitor-enzyme complexes.
The bromine atom on 6-Bromo-2,3,4-trifluorobenzene sulfonamide also serves as a versatile handle for further derivatization. For example, Suzuki-Miyaura cross-coupling reactions can be employed to introduce aryl or heteroaryl groups at various positions on the benzene ring. These modifications can fine-tune pharmacological properties such as solubility, bioavailability, and target specificity. Such synthetic strategies have been successfully applied in the development of novel anticancer agents where precise control over molecular structure is essential.
Another area where 6-Bromo-2,3,4-trifluorobenzene sulfonamide has shown promise is in the treatment of inflammatory diseases. Sulfonamides are known for their ability to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The fluorinated aromatic ring enhances binding affinity to these enzymes by improving hydrophobic interactions with substrate pockets. Additionally, the bromine substituent can be used to introduce further functional groups that enhance binding or modulate metabolic stability.
In conclusion,6-Bromo-2,3,4-trifluorobenzene sulfonamide (CAS No: 1208075-49-3) represents a structurally interesting compound with significant potential in drug discovery. Its unique combination of fluorine and bromine substituents on an aromatic ring provides a versatile scaffold for further chemical modifications via cross-coupling reactions. Recent studies have highlighted its utility in developing inhibitors targeting enzymes involved in cancer cell proliferation and metabolism as well as its potential role in modulating inflammatory pathways.
The continued exploration of this compound is likely to yield novel therapeutic agents with improved pharmacokinetic properties and enhanced biological activity. As research progresses,6-Bromo-2,3,4-trifluorobenzene sulfonamide will undoubtedly play a crucial role in advancing our understanding of how structural modifications can influence biological function at the molecular level.
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